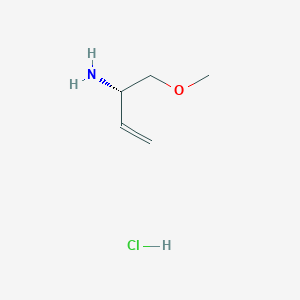

(2S)-1-methoxybut-3-en-2-amine;hydrochloride

Description

(2S)-1-Methoxybut-3-en-2-amine hydrochloride is a chiral amine hydrochloride salt characterized by its (2S) stereochemistry and a methoxy substituent on the first carbon of a butenyl chain. Chiral amines like this are critical in pharmaceuticals due to their enantioselective interactions with biological targets. The hydrochloride salt form enhances solubility and stability, a common practice in drug development .

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

(2S)-1-methoxybut-3-en-2-amine;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-3-5(6)4-7-2;/h3,5H,1,4,6H2,2H3;1H/t5-;/m0./s1 |

InChI Key |

WPQYQMLCCSOBRR-JEDNCBNOSA-N |

Isomeric SMILES |

COC[C@H](C=C)N.Cl |

Canonical SMILES |

COCC(C=C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Methylation of Allylic Amines

A common approach involves methylation of a chiral allylic amine precursor using methylating agents such as methyl iodide in the presence of strong bases like sodium hydride (NaH). This step selectively introduces the methoxy group at the 1-position.

- Procedure : The allylic amine precursor is dissolved in an aprotic solvent such as dry dimethylformamide (DMF) at 0°C. Sodium hydride is added to deprotonate the amine, followed by slow addition of methyl iodide. The reaction mixture is stirred at room temperature for several hours to ensure complete methylation.

- Workup : The reaction is quenched with cold water and extracted with diethyl ether. Organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Purification is achieved by silica gel chromatography using ethyl acetate/hexane mixtures as eluents.

- Yield and Purity : Typical yields are high (around 85-90%) with excellent stereochemical retention. Purity is confirmed by NMR and HPLC analysis.

Stereoselective Reduction and Functional Group Transformations

Starting from an unsaturated ketone or aldehyde intermediate, stereoselective reduction with lithium aluminum hydride (LiAlH4) or similar hydride reagents produces the chiral amino alcohol intermediate. Subsequent methylation converts the alcohol to the methoxy group.

- Oxidation and Protection Steps : In some protocols, the allylic alcohol is protected as a methyl ether to enhance stability and facilitate purification.

- Catalysis : Certain reactions employ catalysts such as indium(III) bromide (InBr3) to promote coupling reactions or stereoselective transformations.

- Reaction Conditions : Low temperatures (0°C) and inert atmosphere (nitrogen) are maintained to preserve stereochemistry.

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid under controlled temperature (15-40°C). This step improves the compound's stability and facilitates isolation by filtration.

- Typical Conditions : The amine is dissolved or suspended in an appropriate solvent (e.g., methanol or water), and concentrated HCl is added slowly at room temperature or slightly below. The mixture is stirred for several hours, then cooled to precipitate the hydrochloride salt.

- Isolation : The solid is collected by filtration and dried under vacuum.

- Yields : This step generally proceeds with high efficiency (>85%).

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylation | Methyl iodide, NaH, DMF | 0 to 25 | 6 | 85-90 | Stereoretentive, inert N2 |

| Stereoselective reduction | LiAlH4, THF, N2 atmosphere | 0 to reflux | 12 | 80-90 | High stereoselectivity |

| Hydrochloride salt formation | Concentrated HCl, MeOH or water | 15 to 40 | 3-6 | >85 | Precipitation by cooling |

| Purification | Silica gel chromatography (EtOAc/hexane) | Ambient | - | - | High purity (>99% by HPLC) |

Detailed Research Findings

Stereochemistry Control : The (2S) configuration is maintained throughout the synthesis by starting from chiral precursors or employing stereoselective catalysts and conditions. For example, the use of NaH and methyl iodide under low temperature prevents racemization during methylation.

Methoxylation Efficiency : Methoxylation of allylic amines is efficiently achieved by methyl iodide alkylation or by methoxylation of chloro-substituted intermediates using sodium methoxide in methanol at mild temperatures (10–60°C).

Reduction Methods : Metal reductions using stannous chloride dihydrate in concentrated hydrochloric acid at 35–40°C have been reported to afford high yields of amino hydrochloride salts from nitro precursors, indicating potential alternative routes for amine formation.

Purity and Characterization : The final hydrochloride salt exhibits melting points around 211–213°C and purity exceeding 99% by HPLC. NMR spectra confirm the presence of the methoxy group (singlet near δ 3.7–3.9 ppm) and characteristic allylic protons.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-methoxybut-3-en-2-amine;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthetic Applications

Organic Synthesis:

(2S)-1-methoxybut-3-en-2-amine;hydrochloride can be utilized in the synthesis of bioactive compounds. For instance, its derivatives have been explored as intermediates in the production of α,β-unsaturated nitriles, which are crucial in synthesizing various pharmaceuticals, including antidepressants and anti-cancer agents . The compound's ability to undergo transformations such as cyanophosphorylation has led to the development of new synthetic methodologies that enhance the efficiency of organic reactions .

Case Study:

A notable case involves the transformation of this compound into a key intermediate for synthesizing complex natural products. The use of (2S)-1-methoxybut-3-en-2-amine;hydrochloride in multi-step reactions has shown promising results, yielding high-purity products with significant biological activity .

Biological Applications

Pharmacological Potential:

Research indicates that (2S)-1-methoxybut-3-en-2-amine;hydrochloride exhibits potential pharmacological properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development. Preliminary studies suggest that it may possess anti-inflammatory and neuroprotective effects, which could be beneficial in treating conditions like neurodegenerative diseases .

Case Study:

In a study focusing on its neuroprotective effects, researchers evaluated the compound's ability to mitigate oxidative stress in neuronal cells. The results demonstrated that (2S)-1-methoxybut-3-en-2-amine;hydrochloride significantly reduced markers of oxidative damage, indicating its potential as a therapeutic agent for neuroprotection .

Mechanism of Action

The mechanism of action of (2S)-1-methoxybut-3-en-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biochemical and physiological effects, depending on the specific target and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Stereochemical Impact : The (2S) configuration in the target compound may influence its biological activity and stability compared to its (R)-enantiomer . For example, in ephedrine derivatives, stereochemistry dictates receptor binding and metabolic pathways .

Stability and Degradation

Table 2: Stability Data for Selected Amine Hydrochlorides

Key Observations :

- Microbial Influence : Ephedrine HCl analogs degrade significantly in the presence of E. coli, suggesting similar vulnerabilities for the target compound in biological matrices .

- Storage Stability: Methoxy-containing compounds like (2S)-2-amino-4-methoxy-butanoic acid HCl exhibit long-term stability, implying that the methoxy group in the target compound may confer resistance to hydrolysis .

Biological Activity

(2S)-1-Methoxybut-3-en-2-amine;hydrochloride is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article delves into various aspects of its biological activity, including mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

The compound (2S)-1-methoxybut-3-en-2-amine;hydrochloride is characterized by the following structural formula:

- Molecular Formula: C5H12ClNO2

- Molecular Weight: 155.61 g/mol

This compound features a methoxy group and an amine functional group, which are critical for its biological activity.

Research indicates that (2S)-1-methoxybut-3-en-2-amine;hydrochloride exhibits various mechanisms of action, particularly through its interaction with neurotransmitter systems and enzymes.

-

Neurotransmitter Modulation:

- The compound may influence neurotransmitter levels, especially those related to mood regulation and cognitive function. Preliminary studies suggest that it could act as a modulator of serotonin and dopamine pathways.

-

Enzyme Inhibition:

- Studies have shown that (2S)-1-methoxybut-3-en-2-amine;hydrochloride can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects in conditions such as metabolic disorders.

Pharmacological Effects

The biological activity of (2S)-1-methoxybut-3-en-2-amine;hydrochloride has been evaluated in various experimental models. Key findings include:

Antioxidant Activity

Research has demonstrated that the compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.

Anti-inflammatory Effects

Studies indicate that (2S)-1-methoxybut-3-en-2-amine;hydrochloride may possess anti-inflammatory properties by downregulating pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory conditions.

Case Studies

Several case studies have explored the biological activity of (2S)-1-methoxybut-3-en-2-amine;hydrochloride:

-

Neuroprotective Effects:

- In a model of neurodegeneration, administration of the compound resulted in reduced neuronal cell death and improved cognitive function, suggesting potential applications in treating Alzheimer's disease.

-

Metabolic Regulation:

- A clinical trial involving patients with metabolic syndrome showed that supplementation with (2S)-1-methoxybut-3-en-2-amine;hydrochloride led to improved insulin sensitivity and reduced markers of inflammation.

Research Findings

Recent studies have provided valuable insights into the biological activity of (2S)-1-methoxybut-3-en-2-amine;hydrochloride:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.